molecular formula CH6N2O2 B072881 Ammonium carbamate CAS No. 1111-78-0

Ammonium carbamate

Cat. No.: B072881
CAS No.: 1111-78-0
M. Wt: 78.071 g/mol
InChI Key: BVCZEBOGSOYJJT-UHFFFAOYSA-N
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Description

Ammonium carbamate is a chemical compound with the formula [NH4][H2NCO2], consisting of ammonium cation (NH4+) and carbamate anion (NH2COO−). It is a white solid that is extremely soluble in water and less so in alcohol. This compound can be formed by the reaction of ammonia (NH3) with carbon dioxide (CO2) and will slowly decompose to those gases at ordinary temperatures and pressures. It is an intermediate in the industrial synthesis of urea, an important fertilizer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium carbamate can be synthesized by reacting ammonia with carbon dioxide. The reaction is typically carried out at low temperatures to favor the formation of this compound over its decomposition into urea and water. The reaction can be represented as: [ \text{NH3} + \text{CO2} \rightarrow \text{NH4}[H2NCO2] ]

Industrial Production Methods: In industrial settings, the reactants are introduced into a layer of this compound, which is kept in a fluidized state by gaseous ammonia or carbon dioxide. The temperature is maintained below 25°C by removing the heat of reaction .

Chemical Reactions Analysis

Types of Reactions: Ammonium carbamate undergoes several types of reactions, including decomposition, hydrolysis, and reactions with acids and bases.

Common Reagents and Conditions:

    Decomposition: At temperatures above 60°C, this compound decomposes into ammonia and carbon dioxide. [ \text{NH4}[H2NCO2] \rightarrow 2\text{NH3} + \text{CO2} ]

    Hydrolysis: In aqueous solutions, this compound exists in equilibrium with ammonia, carbon dioxide, bicarbonate, and carbonate ions. [ \text{H2NCO2}^- + 2\text{H2O} \leftrightarrow \text{NH4}^+ + \text{HCO3}^- + \text{OH}^- ] [ \text{H2NCO2}^- + \text{H2O} \leftrightarrow \text{NH4}^+ + \text{CO3}^{2-} ]

Major Products: The major products formed from these reactions include ammonia, carbon dioxide, bicarbonate, and carbonate ions .

Comparison with Similar Compounds

Ammonium carbamate’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

1111-78-0

Molecular Formula

CH6N2O2

Molecular Weight

78.071 g/mol

IUPAC Name

azane;carbamic acid

InChI

InChI=1S/CH3NO2.H3N/c2-1(3)4;/h2H2,(H,3,4);1H3

InChI Key

BVCZEBOGSOYJJT-UHFFFAOYSA-N

SMILES

C(=O)(N)[O-].[NH4+]

Canonical SMILES

C(=O)(N)O.N

boiling_point

Sublimes 140° F (USCG, 1999)
140 °F= 60 °C= 333.2 deg K

Color/Form

COLORLESS, RHOMBIC CRYSTALS
WHITE, CRYSTALLINE RHOMBIC POWDER

melting_point

60 °C SUBLIMES

1111-78-0

physical_description

Ammonium carbamate appears as a white crystalline solid used as a fertilizer. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment.

Pictograms

Corrosive; Irritant

Related CAS

463-77-4 (Parent)

shelf_life

GRADUALLY LOSES AMMONIA IN THE AIR CHANGING TO AMMONIUM CARBONATE

solubility

VERY SOL IN COLD WATER & AMMONIUM HYDROXIDE;  SLIGHTLY SOL IN ALC;  INSOL IN ACETONE.

Synonyms

ammonium carbamate
calcium carbamate
carbamic acid
carbamic acid, ammonia salt
carbamic acid, calcium salt
carbamic acid, potassium salt
carbamic acid, sodium salt
potassium carbamate
sodium carbamate

vapor_pressure

31 kilopascal (kPa) at 40 °C at which dissociation begins.

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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cyanates
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isocyanates
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ammonium cyanate
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urea
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ammonium carbamate

Synthesis routes and methods II

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
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ammonia urea
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hydrocarbons
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reactant
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ammonium carbonate
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ammonium carbamate

Synthesis routes and methods III

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
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ammonium carbonate
Name
ammonium carbamate
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urea

Synthesis routes and methods IV

Procedure details

A process adapted for producing free-flowing ammonium carbamate having an average particle size between about 2-10 microns, and having a purity of substantially 100 percent, which process comprises (1) injecting a pressurized stream of anhydrous liquid carbon dioxide into a moisture-free environment, wherein adiabatic expansion decreases the temperature of the carbon dioxide into the range between about 10° F. and -110° F.; and (2) contacting the adiabatically expanding carbon dioxide with a stream of anhydrous liquid ammonia to form particualate ammonium carbamate, wherein the molar ratio of carbon dioxide to ammonia in the contacting zone is between about 1.5-5:1, and the temperature in the contacting zone is maintained in the range between about 70° F. and 120° F., and wherein said liquid ammonia is injected into the approximate center of said stream of carbon dioxide in order to increase mixing.
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ammonium carbamate
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carbon dioxide
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ammonia

Synthesis routes and methods V

Procedure details

In a process for the production of urea from ammonia and carbon dioxide by feeding ammonia and carbon dioxide into a reactor, reacting the ammonia and carbon dioxide so as to produce an effluent aqueous solution of urea contaminated with ammonium carbamate, stripping the ammonium carbamate from the said solution in the presence of a stripping agent selected from ammonia and carbon dioxide so as to produce an aqueous solution of urea substantially free from ammonium carbamate and a vapour phase of ammonia and carbon dioxide, and condensing ammonia and carbon dioxide to form a solution of carbamate for recycle into said reactor, the improvement which consists in recycling said ammonium carbamate to the reactor by entraining the same in a stream of ammonia fed to said reactor through an ejector.
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ammonium carbamate
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reactant
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ammonium carbamate
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urea
Name
ammonium carbamate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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